N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide
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Overview
Description
N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide typically involves the following steps:
Formation of 2,4-dichlorobenzyl chloride: This can be achieved through the chlorination of 2,4-dichlorotoluene using reagents such as N-chlorosuccinimide (NCS) under photochemical conditions.
Synthesis of 5-methyl-3-isoxazolecarboxylic acid: This intermediate can be prepared via the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzyl chloride with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with various nucleophiles replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound.
Hydrolysis: 5-methyl-3-isoxazolecarboxylic acid and 2,4-dichlorobenzylamine.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The dichlorobenzyl group is known to disrupt microbial cell membranes, leading to cell lysis. Additionally, the isoxazole ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.
Uniqueness
N-(2,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide is unique due to the combination of the dichlorobenzyl group and the isoxazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7-4-11(16-18-7)12(17)15-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYCXOKGHPRECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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